(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yields.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include studying its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, polarity, and reactivity.Scientific Research Applications
Enzymatic Production for Pharmaceuticals
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone and its derivatives are valuable as chiral building blocks in pharmaceutical synthesis. Yamada-Onodera et al. (2007) reported on the production of (S)-N-benzyl-3-pyrrolidinol, derived from N-benzyl-3-pyrrolidinone, using Geotrichum capitatum. This process achieved a high yield and enantiometric excess, making it significant for producing chiral compounds used in drugs (Yamada-Onodera, Fukui, & Tani, 2007).
Synthesis of Pyrrolidine Alkaloids
Zhou et al. (2008) demonstrated a method to create diastereoselective pyrrolidinones, starting from (S)-N,O-dibenzylmalimide. These substances are key for the asymmetric synthesis of hydroxylated pyrrolidine alkaloids, showing the compound's importance in creating complex organic structures (Zhou, Zhang, Ye, & Huang, 2008).
Catalytic Applications
Xu et al. (2017) explored the use of pyrrolidinones, including derivatives of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone, in catalytic processes. They demonstrated the synthesis of pyrrolidinones through reductive amination of levulinic acid with primary amines, highlighting the compound's role in producing surfactants, pharmaceutical intermediates, and solvents (Xu, Yan, Jiang, Liu, & Zhang, 2017).
As a Structural Motif in Medicinal Chemistry
The role of pyrrolidines and pyrrolidinones as structural motifs in organic chemistry, particularly in medicinal chemistry, is significant. They are present in many natural products and are crucial in asymmetric catalysis and organocatalysis, as highlighted by Hess and Burton (2010) (Hess & Burton, 2010).
Use in Nootropic Agents
Amato et al. (1990) conducted a study on the conformation of nootropic agents, including 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one, a derivative of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone. Their research contributes to understanding the molecular structures and activities of cognition-activating compounds (Amato, Bandoli, Djedaïni, Dolmella, Grassi, & Pappalardo, 1990).
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. It also provides information on safe handling and storage.
Future Directions
This involves predicting or proposing future research directions. It could be based on the current state of research and potential applications of the compound.
properties
IUPAC Name |
(5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECBQTBLDLREAV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.